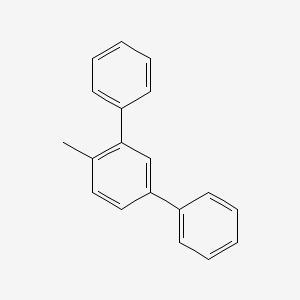

4'-Methyl-1,1':3',1''-terphenyl

Übersicht

Beschreibung

4’-Methyl-1,1’:3’,1’'-terphenyl is an organic compound with the molecular weight of 244.34 . It is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls . They consist of a central benzene ring substituted with two phenyl groups .

Synthesis Analysis

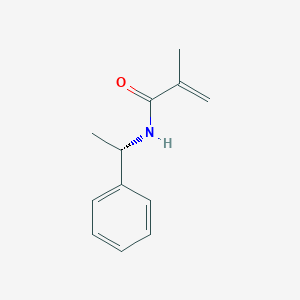

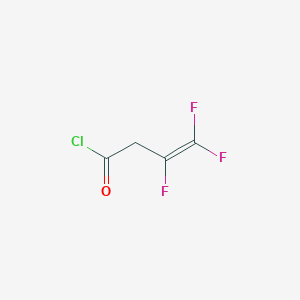

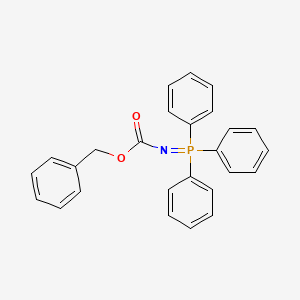

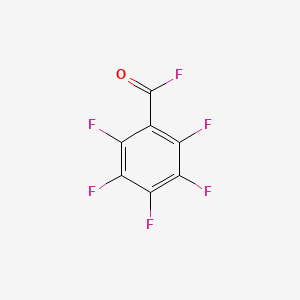

The synthesis of 4’-Methyl-1,1’:3’,1’‘-terphenyl and similar compounds involves the Stevens rearrangement of ammonium salts . This rearrangement involves isomerization of the migrating group . The formation of 4-bromo-1,1’:4’,1’‘-terphenyl and 4-methyl-1,1’:4’,1’'-terphenyl indicates that the Stevens rearrangement of ammonium salts involves isomerization of the migrating group .Molecular Structure Analysis

The molecular structure of 4’-Methyl-1,1’:3’,1’‘-terphenyl is represented by the InChI code1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 . This indicates that the compound consists of 19 carbon atoms, 16 hydrogen atoms, and one methyl group attached to the 4’ position of the terphenyl molecule . Physical and Chemical Properties Analysis

4’-Methyl-1,1’:3’,1’'-terphenyl is a liquid . The compound is insoluble in water .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

Research has demonstrated that derivatives of 4'-Methyl-1,1':3',1''-terphenyl, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, show promise in nonlinear optical (NLO) applications. These compounds have been found to exhibit greater hyperpolarizability than standard NLO materials like urea, indicating potential for future NLO studies (Mary et al., 2014).

Liquid Crystalline Phase

Synthesis of 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, including derivatives of this compound, revealed their capacity to form liquid-crystalline phases at lower temperatures and over a narrower range compared to their unsubstituted analogs. This suggests their utility in the development of new liquid crystal materials (Bezborodov et al., 1991).

Self-Assembling Behavior

Coil-rod-coil molecules consisting of terphenyl units, including those with methyl groups, demonstrate unique self-assembling behaviors. This behavior is influenced by the coil chain length, leading to the formation of various structures like bicontinuous cubic and oblique columnar assemblies. Such molecules have potential applications in material science and nanotechnology (Zhong et al., 2013).

Synthesis of Complex Organic Compounds

Derivatives of this compound have been used as precursors or intermediates in the synthesis of complex organic compounds. For instance, the synthesis of 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, a novel synthon for producing 1,3-terphenyls, demonstrates the chemical versatility of these compounds (Ram & Goel, 1996).

Wirkmechanismus

Target of Action

It’s known that this compound is an important organic intermediate often used in organic synthesis reactions . It can also serve as a precursor for the synthesis of optical materials, liquid crystal materials, and coordination chemistry reagents .

Mode of Action

It’s known that this compound can be synthesized through chemical reactions involving aromatic compounds . The compound’s interaction with its targets would depend on the specific synthesis or reaction it’s involved in.

Biochemical Pathways

Given its role as an organic intermediate and a precursor in various syntheses, it’s likely that it participates in a variety of biochemical pathways depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is a liquid , which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 4’-Methyl-1,1’:3’,1’'-terphenyl’s action would depend on the specific context of its use. As an organic intermediate and a precursor in various syntheses, its effects would likely be seen in the successful production of the desired end products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-1,1’:3’,1’'-terphenyl. For instance, it’s soluble in some organic solvents like ethanol and dimethylbenzene Therefore, the presence and concentration of these solvents could potentially affect the compound’s action

Eigenschaften

IUPAC Name |

1-methyl-2,4-diphenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-15-12-13-18(16-8-4-2-5-9-16)14-19(15)17-10-6-3-7-11-17/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMCPQRFOFSEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

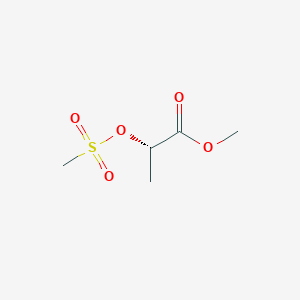

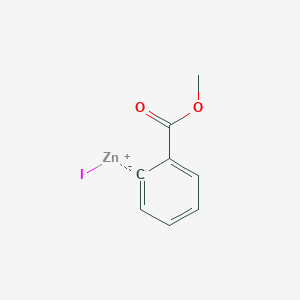

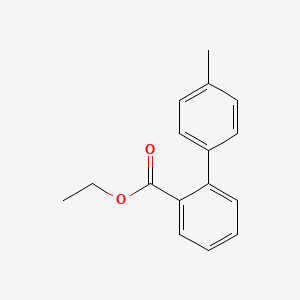

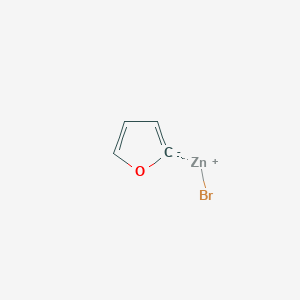

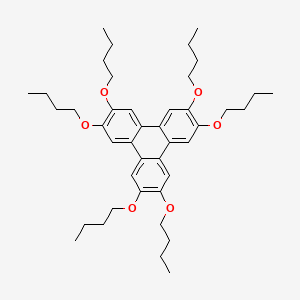

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)